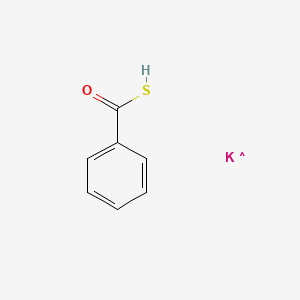![molecular formula C16H14N4O4 B14093395 (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 58896-24-5](/img/structure/B14093395.png)
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of two nitrophenyl groups attached to a hydrazine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine typically involves the condensation of 4-nitroacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Reduction: The nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Reduction: Corresponding diamine derivative.
Oxidation: Nitroso or nitro derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
Industry:
- Possible use in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
(1E,2E)-bis[1-(4-methylphenyl)ethylidene]hydrazine: Similar structure but with methyl groups instead of nitro groups.
(1E,2E)-bis[1-(4-chlorophenyl)ethylidene]hydrazine: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness:
- The presence of nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- The nitro groups also enhance its potential biological activity, making it a compound of interest in medicinal chemistry.
特性
CAS番号 |
58896-24-5 |
|---|---|
分子式 |
C16H14N4O4 |
分子量 |
326.31 g/mol |
IUPAC名 |
(E)-1-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14N4O4/c1-11(13-3-7-15(8-4-13)19(21)22)17-18-12(2)14-5-9-16(10-6-14)20(23)24/h3-10H,1-2H3/b17-11+,18-12+ |
InChIキー |
DMMYLVOVZLJONB-JYFOCSDGSA-N |
異性体SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/C)/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093324.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate](/img/structure/B14093330.png)
![2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine](/img/structure/B14093338.png)

![4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B14093358.png)
![5,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093366.png)
![1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093369.png)
![2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide](/img/structure/B14093373.png)

![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14093386.png)
![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14093390.png)
![2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14093401.png)
![(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14093405.png)
![4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093407.png)
